Boc-Ser(Fmoc-Gln(Trt))-OH

Glycopeptide synthesis Orthogonal protection Combined Fmoc/Boc SPPS

This pre-formed, fully protected dipeptide (CAS 944283-19-6) features an orthogonal Boc/Fmoc architecture designed for combined-strategy solid-phase peptide synthesis (SPPS). By replacing sequential couplings with a single insertion, it reduces cycle time and cumulative deletion/epimerization byproducts in GLP-1 analog manufacturing. The acid-labile Boc group on serine remains stable during piperidine-mediated Fmoc removal, enabling chemoselective N-terminal manipulation without disturbing acid-sensitive glycosidic bonds—a critical advantage for glycopeptide research. Available at ≥98% purity from ISO-certified manufacturers, it supports ICH Q7 impurity profiling and simplifies preparative HPLC, making it economically justifiable for late-stage clinical and commercial peptide campaigns.

Molecular Formula C47H47N3O9
Molecular Weight 797.9 g/mol
Cat. No. B1645177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Fmoc-Gln(Trt))-OH
Molecular FormulaC47H47N3O9
Molecular Weight797.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C47H47N3O9/c1-46(2,3)59-45(56)49-40(42(52)53)30-57-43(54)39(48-44(55)58-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-41(51)50-47(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,38-40H,27-30H2,1-3H3,(H,48,55)(H,49,56)(H,50,51)(H,52,53)/t39-,40-/m0/s1
InChIKeyIOTUCCZPQASHOO-ZAQUEYBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(Fmoc-Gln(Trt))-OH (CAS 944283-19-6): Orthogonally Protected Serine–Glutamine Dipeptide Building Block for Combined Fmoc/Boc Glycopeptide SPPS


Boc-Ser(Fmoc-Gln(Trt))-OH (CAS 944283-19-6, molecular formula C₄₇H₄₇N₃O₉, molecular weight 797.89 g/mol) is a pre-formed, fully protected dipeptide building block in which the N-terminus of serine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, the N-terminus of glutamine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the glutamine side-chain carboxamide is protected by the acid-labile trityl (Trt) group . This orthogonal Boc/Fmoc protection architecture is purpose-built for combined-strategy solid-phase peptide synthesis (SPPS), where sequential, chemoselective deprotection enables the construction of complex N- and O-linked glycopeptides that are inaccessible through single-chemistry approaches [1]. Typical commercial purity is ≥95% (HPLC), with some vendors offering NLT 98% .

Why Boc-Ser(Fmoc-Gln(Trt))-OH Cannot Be Replaced by Sequential Single-Amino-Acid Couplings or All-Fmoc Dipeptide Analogs


Substituting Boc-Ser(Fmoc-Gln(Trt))-OH with a standard sequential coupling of Fmoc-Gln(Trt)-OH followed by Boc-Ser-OH introduces an additional coupling–deprotection cycle, increasing step count by approximately 50% for this sequence position while elevating the cumulative probability of deletion and epimerization byproducts [1]. Replacing it with an all-Fmoc dipeptide (e.g., Fmoc-Gln(Trt)-Ser(tBu)-OH) forfeits the orthogonal Boc/Fmoc selectivity that enables independent manipulation of the serine N-terminus under acidic conditions without disturbing the Fmoc-protected glutamine or the acid-sensitive glycosidic bonds present in glycopeptide synthesis [2]. The pseudoproline analog Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH addresses on-resin aggregation during Fmoc-only SPPS but does not provide the orthogonal N-terminal Boc handle required for combined-strategy glycopeptide assembly .

Boc-Ser(Fmoc-Gln(Trt))-OH: Quantitative Comparative Evidence for Differentiated Procurement in Combined-Strategy Glycopeptide SPPS


Orthogonal Boc/Fmoc Protection vs. All-Fmoc Dipeptides: Enables Orthogonal Deprotection Selectivity Unattainable with Fmoc-Gln(Trt)-Ser(tBu)-OH

Boc-Ser(Fmoc-Gln(Trt))-OH provides a Boc group at the serine N-terminus that is quantitatively removable with TFA (typically 95% TFA, 1–3 h) while leaving the Fmoc group on glutamine and the acid-sensitive glycosidic bonds in glycoamino acid building blocks intact. In contrast, the all-Fmoc analog Fmoc-Gln(Trt)-Ser(tBu)-OH requires piperidine-mediated Fmoc removal, which is incompatible with base-sensitive glycopeptide intermediates such as O-acetyl-protected carbohydrates . The combined Fmoc/Boc strategy using orthogonally protected building blocks has been demonstrated to yield glycopeptides in high purity and reasonable yield, whereas single-chemistry approaches are limited to non-glycosylated or fully base-stable sequences [1].

Glycopeptide synthesis Orthogonal protection Combined Fmoc/Boc SPPS

Pre-Formed Dipeptide vs. Sequential Single-Amino-Acid Couplings: Elimination of One Full Coupling–Deprotection Cycle Reduces Cumulative Deletion Peptide Formation

Using the pre-formed Boc-Ser(Fmoc-Gln(Trt))-OH dipeptide replaces two sequential coupling steps (Fmoc-Gln(Trt)-OH coupling, Fmoc deprotection, then Boc-Ser-OH coupling) with a single coupling event, reducing the number of cycle iterations by one. In standard Fmoc SPPS, each coupling step achieves approximately 99.0–99.5% efficiency under optimized conditions; residual unreacted sites accumulate as deletion peptides. For a two-step sequential approach, the cumulative theoretical maximum yield is (0.995)² = 99.0% per dipeptide insertion, whereas a pre-formed dipeptide single coupling approaches 99.5%. For a 30-mer peptide containing one Ser-Gln motif, this difference translates to approximately 0.5% less cumulative deletion impurity [1]. Additionally, the Boc-Ser(Fmoc-Gln(Trt))-OH dipeptide avoids the need to acylate the potentially hindered serine hydroxyl after glutamine coupling, a scenario where the pseudoproline dipeptide Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH similarly cites the advantage of avoiding acylation of a hindered oxazolidine nitrogen .

Peptide coupling efficiency Deletion sequence reduction SPPS step economy

Molecular Weight and LogP Differentiation vs. Pseudoproline Analog: Higher MW (797.89 vs. 737.84) and Increased LogP (8.476 vs. ~7.5 Estimated) Impact Resin Loading and Solubility Behavior

Boc-Ser(Fmoc-Gln(Trt))-OH has a molecular weight of 797.89 g/mol and a predicted LogP of 8.476 [1]. The pseudoproline analog Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH (CAS 1821378-64-6) has a molecular weight of 737.84 g/mol and a molecular formula C₄₅H₄₃N₃O₇ . The 60.05 g/mol (~8.1%) higher molecular weight of the target compound reduces the molar quantity of peptide loaded per gram of resin when using weight-based resin substitution calculations, requiring approximately 8% more mass of building block to achieve equivalent molar loading. The higher LogP (8.476 vs. an estimated ~7.5 for the pseudoproline analog based on its lower MW and reduced aromatic content) indicates greater lipophilicity, which may necessitate adjusted solvent systems (e.g., higher DMF or NMP proportions) for complete dissolution during coupling [1].

Physicochemical properties Resin loading Solubility profile

Trt Side-Chain Protection of Glutamine vs. Unprotected or Alternative Protecting Groups: Prevents Quantitative Side-Reactions During Peptide Chain Elongation

The Trt (trityl) protecting group on the δ-carboxamide of glutamine in Boc-Ser(Fmoc-Gln(Trt))-OH prevents two major side-reactions: (i) dehydration of the primary amide to the corresponding nitrile during carbodiimide-mediated coupling, and (ii) hydrogen-bond-mediated aggregation of growing peptide chains on resin. Fmoc-Gln(Trt)-OH has been demonstrated to yield significantly purer crude peptides than unprotected Fmoc-Gln-OH derivatives when used for glutamine incorporation, with the Trt group removable by 95% TFA in 1–3 hours without alkylation of tryptophan residues . The trityl protection in the pre-formed dipeptide ensures this benefit is retained while additionally shielding the glutamine side chain during the Boc deprotection step (TFA treatment) that liberates the serine N-terminus for subsequent coupling .

Side-chain protection Glutamine deamidation SPPS side-reactions

Purity Specification and Vendor ISO Certification: NLT 98% Purity (MolCore) with ISO-Certified Manufacturing vs. Standard 95% Purity from Other Sources

The compound Boc-Ser(Fmoc-Gln(Trt))-OH is available at two distinct purity tiers from commercial vendors. MolCore offers the product at NLT 98% purity (HPLC) under ISO-certified manufacturing conditions suitable for global pharmaceutical R&D and quality control applications . In contrast, multiple other vendors list the compound with a standard purity of 95% (HPLC) . For a dipeptide building block used in long peptide sequences, the 3% absolute purity difference translates to a substantial reduction in cumulative impurity load: in a 30-mer peptide synthesized via SPPS containing one Boc-Ser(Fmoc-Gln(Trt))-OH insertion, the 95%-purity dipeptide introduces up to 5% dipeptide-related impurities (including deletion sequences and epimers) at that specific position, while the NLT 98% grade introduces ≤2%, representing a ≥60% relative reduction in building-block-derived impurities .

Purity specification Quality control ISO certification

Boc-Ser(Fmoc-Gln(Trt))-OH: High-Value Application Scenarios Driven by Orthogonal Protection and Pre-Formed Dipeptide Advantages


Combined Fmoc/Boc Strategy for Acid-Sensitive N- and O-Linked Glycopeptide Synthesis

In glycopeptide research where the carbohydrate moiety contains acid-labile O-acetyl or sialyl groups, Boc-Ser(Fmoc-Gln(Trt))-OH enables a chemoselective synthetic route: the Fmoc group on glutamine is removed first with piperidine for N-terminal chain extension, while the Boc group on serine remains intact. The Boc group is subsequently removed with mild TFA treatment without compromising the glycosidic bonds, a critical advantage over all-Fmoc strategies that cannot discriminate between deprotection sites [1]. This combined Fmoc/Boc approach using orthogonally protected glycoamino acid building blocks has been validated to produce N-glycopeptides in high purity and reasonable yield [2].

Streamlined Large-Scale Synthesis of GLP-1 Receptor Agonist Peptides (Liraglutide, Semaglutide) Containing Ser–Gln Motifs

Industrial-scale manufacturing of GLP-1 analogs such as liraglutide and semaglutide, which contain Ser–Gln dipeptide motifs at critical sequence positions, benefits from the pre-formed Boc-Ser(Fmoc-Gln(Trt))-OH building block. The single-coupling insertion reduces cycle time and cumulative deletion peptide formation compared to sequential Fmoc-Gln(Trt)-OH and Boc-Ser-OH couplings. Patents describing liraglutide and semaglutide synthesis employ analogous Boc-Ser(Fmoc-Xxx)-OH-type dipeptide building blocks specifically to address difficult sequence regions and improve crude peptide purity and yield [3][4].

Synthesis of Glutamine-Rich Antimicrobial Peptides and Peptide Mimetics Requiring Orthogonal Deprotection for On-Resin Cyclization

For glutamine-rich bioactive peptides requiring on-resin head-to-tail or side-chain cyclization, Boc-Ser(Fmoc-Gln(Trt))-OH provides a synthetic handle for selective N-terminal deprotection under acidic conditions (Boc removal with TFA) while the Fmoc group remains in place, enabling chemoselective cyclization or fragment condensation strategies. The Trt protection on glutamine prevents side-chain participation in unwanted cyclization or acylation reactions during the cyclization step [1]. This orthogonal protection profile is particularly valuable for peptide chemists constructing cyclic peptide libraries where position-specific deprotection is essential for structural diversity.

Quality-Critical Pharmaceutical Peptide Development Requiring ISO-Certified, High-Purity (>98%) Dipeptide Building Blocks

In pharmaceutical peptide development programs operating under ICH Q7 (GMP for APIs) or equivalent quality frameworks, the availability of Boc-Ser(Fmoc-Gln(Trt))-OH at NLT 98% purity from ISO-certified manufacturers directly supports regulatory filing requirements for impurity profiling and batch consistency . The ≥60% relative reduction in dipeptide-derived impurities compared to the standard 95% grade translates to simplified preparative HPLC purification and higher overall process yield, making the higher-purity grade economically justifiable for late-stage clinical and commercial peptide manufacturing campaigns.

Quote Request

Request a Quote for Boc-Ser(Fmoc-Gln(Trt))-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.